molecular formula C15H22N2O2 B1610423 tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 206446-49-3

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1610423
CAS No.: 206446-49-3
M. Wt: 262.35 g/mol
InChI Key: ZTQIVJVEVSAJMX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a pyridin-2-yl substituent at the 4-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent due to their bioactivity and conformational flexibility.

Properties

IUPAC Name

tert-butyl 4-pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQIVJVEVSAJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455519
Record name Tert-butyl 4-pyridin-2-ylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206446-49-3
Record name 1,1-Dimethylethyl 4-(2-pyridinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206446-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 4-pyridin-2-ylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The preparation of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the following key synthetic approaches:

Among these, reductive amination is the most commonly reported and practical method due to its straightforwardness and high selectivity.

Detailed Preparation Method via Reductive Amination

Stepwise Procedure:

Step Reagents & Conditions Description
1. Starting material tert-Butyl piperidine-4-carboxylate or 4-piperidone derivative The Boc-protected piperidine ring is used as the scaffold.
2. Condensation 2-Pyridinecarboxaldehyde, solvent (e.g., methanol, ethanol, or dichloromethane), room temperature to reflux The aldehyde and piperidine carbonyl form an imine intermediate.
3. Reduction Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), mild acidic conditions Selective reduction of the imine to the secondary amine occurs, preserving Boc protection.
4. Workup and purification Aqueous quench, extraction, column chromatography or recrystallization Isolation of pure this compound

Key Notes:

  • Sodium triacetoxyborohydride is preferred over sodium borohydride due to its selectivity in reductive amination without reducing other functional groups.
  • The Boc group is stable under the reductive amination conditions.
  • Solvent choice affects yield and purity; dichloromethane or acetonitrile are common.

Alternative Synthetic Routes

Cross-Coupling Methods:

  • Starting from tert-butyl 4-halopiperidine-1-carboxylate (e.g., 4-bromo derivative), palladium-catalyzed cross-coupling with 2-pyridylboronic acid under Suzuki conditions can install the pyridin-2-yl substituent.
  • Buchwald-Hartwig amination can also be employed using 2-bromopyridine and tert-butyl 4-aminopiperidine-1-carboxylate.

Advantages:

  • High regioselectivity.
  • Amenable to diverse substituents.
  • Scalable for industrial synthesis.

Disadvantages:

  • Requires palladium catalysts and ligands.
  • More expensive reagents and longer reaction times.

Representative Research Findings and Patents

A patent (US9073900B2) describes the preparation of related piperidinyl compounds via reductive amination of Boc-protected piperidine derivatives with biaryl aldehydes, which can be adapted for this compound synthesis. The process involves:

  • Conversion of tert-butyl-4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylate to a piperidin-4-yl intermediate.
  • Subsequent reductive amination with the corresponding aldehyde (in this case, 2-pyridinecarboxaldehyde).

This method ensures high purity and yield, suitable for pharmaceutical applications.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are routinely employed:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation 1H NMR: Characteristic tert-butyl singlet (~1.4 ppm), aromatic pyridine protons (7–9 ppm), piperidine ring protons (1–4 ppm). 13C NMR: Signals corresponding to Boc carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), and pyridine carbons.
High-Resolution Mass Spectrometry (HRMS) Molecular weight verification Molecular ion peak consistent with C15H22N2O2 (expected m/z ~270.17 [M+H]+).
Infrared Spectroscopy (IR) Functional group identification Strong absorption for carbamate C=O (~1700 cm−1), N-H stretching (~3300 cm−1).
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥ 98% in optimized preparations.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Reductive Amination tert-Butyl 4-piperidone-1-carboxylate + 2-pyridinecarboxaldehyde NaBH(OAc)3 or NaBH3CN, solvent (DCM, MeOH) Room temp to reflux, mild acidic High selectivity, mild conditions, Boc stable Requires aldehyde, moderate purification
Suzuki Coupling tert-Butyl 4-bromopiperidine-1-carboxylate + 2-pyridylboronic acid Pd catalyst, base (K2CO3), solvent (toluene, dioxane) 80–100°C, inert atmosphere Regioselective, scalable Expensive catalysts, longer reaction times
Buchwald-Hartwig Amination tert-Butyl 4-aminopiperidine-1-carboxylate + 2-bromopyridine Pd catalyst, ligand, base Elevated temp, inert atmosphere Direct C-N bond formation Catalyst cost, ligand optimization needed

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridinyl group forms pyridine N-oxides, while reduction can yield various piperidine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in creating heterocyclic compounds that are crucial in pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, making it adaptable for multiple synthetic pathways.

Synthesis Methods:
The synthesis typically involves reacting 4-(pyridin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is usually conducted in dichloromethane at room temperature, followed by purification through column chromatography.

Biological Research

Drug Discovery:
This compound has garnered attention in drug discovery due to its potential therapeutic applications. It acts as a precursor for synthesizing bioactive molecules targeting specific biological pathways. Research has indicated that derivatives of this compound may inhibit key enzymes involved in disease processes, such as protein kinase B (Akt), which is implicated in cancer cell survival and proliferation .

Antimicrobial Activity:
Studies have shown that related piperidine derivatives exhibit antimicrobial properties, suggesting that this compound could contribute to the development of new antimicrobial agents .

Therapeutic Applications

Cancer Research:
Recent studies highlight the compound's potential as an inhibitor of cancer cell proliferation. Modifications to piperidine derivatives have resulted in potent inhibitors demonstrating significant anti-tumor activity in vivo. For example, certain pyridine-based compounds have shown strong inhibitory effects on human tumor xenografts, indicating their potential for cancer therapy .

Neuropharmacology:
Research indicates that piperidine derivatives may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The ability of these compounds to modulate receptor activity makes them candidates for further exploration in neuropharmacology.

Industrial Applications

Agrochemicals and Specialty Chemicals:
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and solubility make it suitable for formulating products with specific properties required for agricultural applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent variations, synthetic routes, physicochemical properties, and safety profiles.

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) Pyridin-2-yl at C4, Boc at N1 C15H22N2O2 262.35 Neutral pyridine ring; no additional functional groups.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl and amino group at C4, Boc at N1 C15H23N3O2 277.36 Amino group enhances polarity; pyridin-3-yl alters electronic distribution.
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate 4-Cyano-pyridin-2-ylthio at C4, Boc at N1 C16H21N3O2S 319.42 Thioether linkage and cyano group increase reactivity and lipophilicity.
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Pyrimidin-2-yl-piperazine at C4, Boc at N1 C18H28N4O2 332.44 Piperazine adds basicity; pyrimidine enhances π-π interactions.
tert-Butyl 4-(3-((6-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine-1-carboxylate Trifluoromethylpyridinylthio-benzyl at C4, Boc at N1 C24H28F3N3O2S 503.56 Fluorine atoms improve metabolic stability; benzyl group adds bulk.

Key Observations :

  • Positional Isomerism : Pyridin-2-yl vs. pyridin-3-yl substituents (e.g., vs. target compound) influence electronic properties and binding interactions.
  • Functional Group Diversity: Amino groups (), thioethers (), and trifluoromethyl groups () modulate solubility, reactivity, and biological activity.
  • Synthetic Complexity: Piperazine-containing derivatives () require multi-step coupling, whereas simpler analogs (e.g., ) use direct organometallic additions.

Insights :

  • Organolithium reagents (e.g., phenyllithium) enable efficient nucleophilic additions to Boc-piperidinones .
  • Reductive amination and thioether couplings are robust methods for introducing heterocycles and aromatic groups .

Biological Activity

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_2O_2, with a molecular weight of approximately 262.35 g/mol. The presence of the pyridinyl group enhances its electronic properties, making it a versatile candidate for interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes. For instance, studies have shown its potential as an inhibitor of GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes, including metabolism and cell signaling. The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects .

Receptor Modulation

The compound also shows promise in modulating neurotransmitter receptors. Interaction studies have suggested that it can influence pathways associated with neurological disorders by binding to specific receptors involved in neurotransmission .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the piperidine or pyridine rings significantly affect its potency and selectivity for different biological targets. For example, the introduction of alkyl groups or functional groups can enhance binding affinity or alter the compound's pharmacokinetic properties .

Study on GSK-3β Inhibition

In a recent study, researchers synthesized various derivatives of piperidine-based compounds to evaluate their inhibitory effects on GSK-3β. Among these, this compound was highlighted for its competitive inhibition with an IC50 value reported at approximately 8 nM, showcasing its potential as a therapeutic agent in conditions like Alzheimer's disease where GSK-3β is implicated .

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce cell death induced by oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the pyridinyl group via nucleophilic substitution.
  • Esterification with tert-butyl alcohol to form the final product.

These methods can be optimized for yield and efficiency through various techniques, including continuous flow synthesis .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylateC16H24N2O2C_{16}H_{24}N_2O_2Contains a piperazine ring affecting biological activity
Tert-butyl 4-(5-methylpyridin-2-yl)amino-piperidineC16H24N2O2C_{16}H_{24}N_2O_2Methyl group alters solubility and interaction profiles
Tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidineC16H23N3O2C_{16}H_{23}N_3O_2Nitro group may enhance potency but alters toxicity

These comparisons highlight how variations in substituents can significantly impact pharmacological properties and applications in research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves coupling reactions between piperidine derivatives and pyridine-containing precursors. For example, intermediates like tert-butyl carbamate can react with functionalized piperidines under optimized conditions using catalysts (e.g., palladium-based catalysts) and solvents (e.g., dichloromethane or THF) to enhance yield . Purification often employs column chromatography (silica gel) or recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions for moisture-sensitive steps.

Q. How should researchers safely handle and store this compound in the laboratory?

  • Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. For respiratory protection, select NIOSH-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .
  • Storage : Store in a cool, dry, ventilated area away from oxidizers. Use airtight containers to prevent degradation. Stability data suggest no significant decomposition under recommended conditions .

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks (e.g., tert-butyl peaks at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C15_{15}H22_{22}N2_2O2_2) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural configurations?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. SHELXL is ideal for small-molecule refinement, while SHELXD/SHELXE aid in experimental phasing .
  • Data Analysis : Compare observed bond lengths/angles with computational models (e.g., DFT). Address outliers by re-examizing hydrogen bonding or torsional strain .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings or CuI for Ullmann reactions. Solvent polarity adjustments (e.g., DMF vs. toluene) can improve solubility .
  • Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to minimize side reactions. Use in-situ IR or NMR to track intermediates .

Q. How do computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • In Silico Tools :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., kinases).
  • ADMET Prediction : SwissADME for bioavailability/log P (~2.5–3.5, typical for CNS-penetrant compounds) .
    • Validation : Cross-reference with experimental IC50_{50} values from enzyme inhibition assays .

Q. How should researchers address conflicting toxicity data in safety assessments?

  • Data Reconciliation : Review source material for test conditions (e.g., acute vs. chronic exposure). For example, acute toxicity may show LD50_{50} > 2000 mg/kg (oral, rat), while chronic studies are lacking .
  • Mitigation : Implement tiered testing—start with Ames test for mutagenicity, followed by in vivo models if warranted .

Key Research Findings

  • Crystallography : SHELX refinement confirms a chair conformation for the piperidine ring, with pyridine nitrogen participating in hydrogen bonding .
  • Synthetic Yield : Optimized conditions (e.g., 20°C, 2 hr) achieve >80% purity after silica gel chromatography .
  • Safety : No carcinogenicity classification per IARC/ACGIH, but respiratory irritation reported at high concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate
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tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

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